
Aurora A inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora A inhibitor 2 (compound 2 in and Aurora kinase inhibitor-2 in ) is a bisanilinopyrimidine-based small molecule that selectively inhibits Aurora A kinase, a critical regulator of mitotic spindle assembly and centrosome maturation. Structurally, it features a 2,4-bisanilinopyrimidine scaffold with an ortho-chlorophenyl group (A-ring) and a para-carboxylic acid substituent (B-ring) (Fig. 1, Table 1 in ). Its molecular formula is C₂₃H₂₀N₄O₃, with a molecular weight of 400.43 g/mol and ≥98% purity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to enhance binding affinity and selectivity.
Final Coupling: The final step often involves coupling the core structure with specific side chains or substituents to achieve the desired inhibitory activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Aurora A inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
Alisertib has been investigated primarily for its antitumor effects in various malignancies:
- Neuroendocrine Prostate Cancer : In a Phase II trial involving patients with metastatic neuroendocrine prostate cancer, alisertib demonstrated the ability to inhibit N-myc signaling, which is often overactive in these tumors. Although the trial did not meet its primary endpoint of radiographic progression-free survival, some patients exhibited significant clinical benefits .
- Lymphomas : Alisertib has shown clinical activity in aggressive non-Hodgkin lymphomas. A Phase II study indicated that patients with relapsed or refractory diffuse large B-cell lymphoma experienced promising responses to treatment with alisertib .
- Soft Tissue Sarcomas : Research has indicated that MLN-8237 (another name for alisertib) selectively inhibits Aurora A at low concentrations while affecting Aurora B at higher doses. This differential inhibition can lead to apoptosis in sarcoma cells .
2. Immunomodulation
Recent studies have revealed that Aurora A inhibitors can upregulate programmed death ligand 1 (PD-L1) expression in tumor cells. This upregulation may compromise the antitumor efficacy of these inhibitors by enhancing immune evasion mechanisms. Combining alisertib with anti-PD-L1 antibodies has been suggested as a strategy to improve therapeutic outcomes by enhancing T cell-mediated antitumor immunity .
Table 1: Summary of Clinical Trials Involving Alisertib
Mechanism of Action
Aurora A inhibitor 2 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and activation. This inhibition disrupts the kinase’s ability to regulate mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include:
Phosphorylation Inhibition: Blocking the phosphorylation of key substrates involved in mitosis.
Disruption of Spindle Assembly: Interfering with the formation of the mitotic spindle, essential for chromosome segregation.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various apoptotic pathways.
Comparison with Similar Compounds
Mechanism of Action :
- Type I Inhibition : Aurora A inhibitor 2 binds to the ATP-binding pocket in the DFG-in conformation, interacting with the hinge region (Ala213) without displacing the DFG motif (Asp274-Phe275-Gly276) .
- Potency : Exhibits an IC₅₀ of 6.1 nM in enzymatic assays, comparable to clinical-stage inhibitors like VX680 (IC₅₀ = 1.4–2.8 nM) .
- Cellular Activity : Induces mitotic arrest, spindle defects, and apoptosis in tumor cells.
Comparison with Similar Aurora Kinase Inhibitors
This compound belongs to a broader class of Aurora kinase inhibitors, which vary in scaffold, selectivity, and clinical development. Below is a comparative analysis of key compounds:
Table 1: Comparative Profile of Aurora A Inhibitors
*Bisanilinopyrimidines from with para-tetrazole or salicylic acid moieties.
Structural and Mechanistic Differences
Scaffold Diversity
- This compound: Bisanilinopyrimidine scaffold optimized for DFG-in binding. Halogen substituents (e.g., ortho-Cl) enhance potency by inducing electrostatic interactions with Lys162 .
- VX680 : Quinazoline-based Type II inhibitor that stabilizes the DFG-out conformation, targeting both Aurora A and B .
- MLN8054 : Benzazepine scaffold with sustained Aurora A inhibition, inducing senescence in tumor cells .
Selectivity
- This compound and bisanilinopyrimidines achieve >100-fold selectivity over Aurora B due to a single residue difference (T217 in Aurora A vs. E161 in Aurora B) .
- Dual inhibitors like AT9283 and VX680 lack this selectivity, leading to broader kinase off-target effects (e.g., JAK2, Abl) .
Cellular and In Vivo Efficacy
- This compound : Reduces anchorage-independent growth and migration in osteosarcoma (OS) models, similar to VX680 .
- MLN8054: Oral administration inhibits tumor xenograft growth at 30 mg/kg, with sustained efficacy post-treatment .
- Alisertib : Shows clinical benefit in triple-negative breast cancer (TNBC) by targeting mitotic regulators .
Key Research Findings
Scaffold Optimization :
- Substitution at the A-ring para-position (e.g., carboxylic acid) improves solubility and cell permeability .
- Ortho-chloro groups in this compound prevent steric clashes with the DFG motif, maintaining high affinity .
Clinical Challenges: Dual Aurora A/B inhibitors (e.g., AT9283) exhibit dose-limiting myelotoxicity due to Aurora B inhibition . Nanoparticle formulations (e.g., AZD2811 Accurins) enhance tumor targeting and reduce systemic toxicity .
Biological Activity
Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in regulating mitosis and is often overexpressed in various cancers, making it a significant target for cancer therapy. Aurora A inhibitor 2, also known as Alisertib (MLN8237), is a selective small-molecule inhibitor of AURKA, designed to disrupt its activity and subsequently inhibit tumor growth. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and implications for cancer treatment.
Aurora A kinase is involved in several critical processes during cell division, including spindle assembly and chromosome segregation. Inhibition of AURKA leads to:
- Mitotic Arrest: Alisertib induces abnormal mitotic spindle formation and results in the accumulation of cells at the G2/M phase of the cell cycle. This disruption can lead to apoptosis in cancer cells.
- Degradation of Oncogenic Proteins: Alisertib inhibits the interaction between AURKA and N-myc, a protein associated with aggressive forms of neuroendocrine prostate cancer. This inhibition reduces N-myc signaling, which is crucial for tumor growth .
- Induction of Apoptosis: Studies have shown that treatment with Alisertib can lead to increased apoptosis rates in various cancer cell lines, including those from lung and prostate cancers .
Clinical Efficacy
Alisertib has been evaluated in several clinical trials for various malignancies. Here are some key findings:
Table 1: Summary of Clinical Trials Involving Alisertib
Case Studies
- Non-Hodgkin Lymphoma: In a phase II study, patients with relapsed aggressive non-Hodgkin lymphoma treated with Alisertib showed abnormal mitotic spindle formation and decreased tumor-cell proliferation. The study highlighted the correlation between AURKA overexpression and poor prognosis in lymphoma patients .
- Neuroendocrine Prostate Cancer: Another study focused on advanced neuroendocrine prostate cancer where patients exhibited significant responses to Alisertib treatment despite not meeting the primary endpoint of progression-free survival. Notably, some patients had complete resolution of liver metastases .
Research Findings
Research indicates that Alisertib's selectivity towards AURKA minimizes off-target effects, making it a promising candidate for targeted cancer therapy. The following findings summarize its biological activity:
- In Vitro Studies: Alisertib has shown antiproliferative effects across various cancer cell lines, including lung, ovarian, and lymphoma cells. It effectively disrupts cell viability and induces apoptosis at low nanomolar concentrations (IC50 ~1.2 nM against AURKA) .
- In Vivo Efficacy: Preclinical models demonstrate that Alisertib significantly suppresses tumor growth in xenograft models without substantial toxicity to normal tissues .
Q & A
Basic Research Questions
Q. What experimental approaches are critical for validating Aurora A inhibitor 2’s binding kinetics and selectivity?
To confirm binding kinetics, use enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and biophysical techniques like isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) . Structural validation via X-ray crystallography or cryo-EM is essential to visualize interactions with the DFG motif and ATP-binding pocket . Cross-validate selectivity by screening against a panel of 50+ kinases to rule off-target effects.
Q. How do researchers address discrepancies between in vitro IC₅₀ values and cellular potency for this compound?
Discrepancies often arise from cellular permeability, efflux pumps, or protein-binding effects. To resolve this:
- Use parallel artificial membrane permeability assays (PAMPA) to assess passive diffusion.
- Quantify intracellular drug concentrations via LC-MS/MS.
- Employ phospho-specific flow cytometry to measure target engagement (e.g., phosphorylation of histone H3 on Ser10, a downstream Aurora A biomarker) .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) to calculate IC₅₀ values. For reproducibility, report Hill slopes and R² values. Triplicate experiments with independent biological replicates are mandatory to account for plate-to-plate variability .
Advanced Research Questions
Q. How can computational methods improve the design of this compound analogues targeting the DFG-out conformation?
Leverage free energy perturbation (FEP) and enhanced sampling (e.g., replica exchange with solute tempering, REST) to predict substituent effects on binding. Focus on substituents at the meta and para positions of the phenyl ring, which influence interactions with Lys162 and Asp274 . Validate predictions using molecular dynamics (MD) simulations and compare with co-crystal structures of lead compounds .
Q. What strategies resolve structural contradictions between DFG-in and DFG-out states observed in this compound co-crystal structures?
Contradictions arise from ligand-induced conformational changes. To address this:
- Perform time-resolved crystallography to capture intermediate states.
- Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to monitor dynamic shifts in the DFG loop.
- Compare thermodynamic profiles (ΔG, ΔH) via ITC to distinguish enthalpic vs. entropic contributions to binding .
Q. How should researchers optimize this compound for synergistic use with microtubule-targeting agents (MTAs)?
Design combination studies using Chou-Talalay synergy analysis (CompuSyn software). Preclinically:
- Test sequential vs. concurrent dosing in mitotic arrest assays.
- Monitor apoptosis via Annexin V/PI staining and caspase-3 activation.
- Validate in vivo using xenograft models with pharmacodynamic biomarkers (e.g., phospho-Aurora A levels) .
Q. Methodological Rigor & Reproducibility
Q. What steps ensure reproducibility in this compound studies across labs?
- Adopt standardized assay conditions (e.g., 1 mM ATP in kinase assays).
- Share raw data (e.g., dose-response curves, crystallographic coordinates) via public repositories like Zenodo.
- Use reference inhibitors (e.g., VX680) as internal controls to normalize activity data .
Q. How can researchers mitigate bias in structure-activity relationship (SAR) studies for this compound derivatives?
- Blind compound screening by coding analogues (e.g., “Compound X-001”).
- Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays).
- Apply stringent false-discovery rates (FDR < 1%) in high-throughput screening (HTS) workflows .
Q. Data Interpretation & Contradictions
Q. How to reconcile conflicting reports on this compound’s efficacy in TPX2-dependent vs. TPX2-independent models?
TPX2 regulates Aurora A localization and activity. To dissect this:
- Use TPX2 knockdown/knockout cell lines (e.g., CRISPR-Cas9).
- Compare inhibitor efficacy in TPX2-high (mitotic cells) vs. TPX2-low (interphase cells) contexts.
- Analyze subcellular drug distribution via immunofluorescence .
Q. What criteria distinguish artifactual cytotoxicity from genuine Aurora A inhibition in cellular assays?
Properties
Molecular Formula |
C24H26N6O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide |
InChI |
InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31) |
InChI Key |
WKBADCPZJIWSRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.